molecular formula C23H24ClN5OS B14793617 4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-

4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-

カタログ番号: B14793617
分子量: 454.0 g/mol
InChIキー: YEVRNCRUBMFBQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of STY-2108 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

STY-2108 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

STY-2108 has a wide range of scientific research applications, including:

作用機序

STY-2108 exerts its effects by antagonizing the platelet-activating factor receptor. This interaction inhibits the activation of platelets and reduces inflammation. The molecular targets and pathways involved include the inhibition of specific signaling pathways that lead to platelet activation and inflammation .

類似化合物との比較

STY-2108 is unique compared to other similar compounds due to its high potency and selectivity as a platelet-activating factor antagonist. Similar compounds include:

STY-2108 stands out due to its specific anti-inflammatory properties and its ability to induce apoptosis in certain cell lines, making it a valuable compound in both research and therapeutic applications .

特性

分子式

C23H24ClN5OS

分子量

454.0 g/mol

IUPAC名

4-[[9-(2-chlorophenyl)-3-methyl-16-thia-2,4,5,8-tetrazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,8,11(15)-pentaen-13-yl]methyl]morpholine

InChI

InChI=1S/C23H24ClN5OS/c1-14-26-27-20-12-25-22(16-4-2-3-5-18(16)24)21-17-10-15(13-28-6-8-30-9-7-28)11-19(17)31-23(21)29(14)20/h2-5,15H,6-13H2,1H3

InChIキー

YEVRNCRUBMFBQX-UHFFFAOYSA-N

正規SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CC(C4)CN5CCOCC5)C(=NC2)C6=CC=CC=C6Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。